molecular formula C13H11N3O3S2 B5139872 N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No. B5139872
M. Wt: 321.4 g/mol
InChI Key: UPGUMWCZTPYVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been studied extensively in recent years due to its ability to inhibit the activity of the serine/threonine kinase, TTK. TTK is a key regulator of the spindle assembly checkpoint, which is essential for proper cell division. Inhibition of TTK has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.

Mechanism of Action

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of TTK, a key regulator of the spindle assembly checkpoint. TTK is essential for proper cell division, and inhibition of TTK activity results in mitotic defects and cell death in cancer cells. This compound has also been shown to inhibit the activity of other kinases, including Aurora A and B, which are also involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic defects and cell death in cancer cells. In addition, this compound has been shown to inhibit the formation of microtubules, which are essential for proper cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound for cancer therapy due to its ability to inhibit the activity of TTK, a key regulator of the spindle assembly checkpoint. However, there are some limitations to its use in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TTK. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, there is interest in studying the combination of this compound with other anti-cancer agents to enhance its efficacy. Finally, there is interest in studying the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.

Synthesis Methods

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thiophenecarbohydrazide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-bromo-1,2,4-oxadiazole to form this compound.

Scientific Research Applications

N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied in pre-clinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound is effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In vivo studies have shown that this compound is effective in inhibiting tumor growth in xenograft models of breast and lung cancer.

properties

IUPAC Name

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c17-21(18,10-5-2-1-3-6-10)14-9-12-15-13(16-19-12)11-7-4-8-20-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUMWCZTPYVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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